tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330681-18-0 | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (TBHPC) is a chemical compound notable for its structural features, including a pyrrolidine ring and functional groups such as amino and hydroxyl. This compound has garnered interest in various fields, particularly in medicinal chemistry and neuropharmacology, due to its potential biological activities and applications in drug synthesis.
- Molecular Formula : C₉H₁₉N₂O₃
- Molecular Weight : Approximately 202.26 g/mol
- Structure : Contains a tert-butyl group, which enhances lipophilicity and solubility in organic solvents.
The presence of the hydroxyl and amino groups allows TBHPC to engage in various interactions with biological targets, making it a valuable candidate for further research.
The biological activity of TBHPC is primarily attributed to its ability to interact with neurotransmitter systems. Research indicates that it may influence pathways related to mood regulation and cognitive function by modulating receptor activities associated with neurotransmission. This interaction profile suggests potential therapeutic applications, particularly in treating conditions like depression and anxiety disorders .
Neuropharmacological Effects
Studies have shown that TBHPC exhibits significant neuropharmacological activity. Its structure allows it to act on several biological targets, including:
- Acetylcholinesterase Inhibition : TBHPC has been noted for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Properties : In vitro studies suggest that TBHPC can protect astrocytes from amyloid-beta-induced toxicity, a key factor in neurodegenerative diseases. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-α when co-treated with amyloid-beta .
Antioxidant Activity
TBHPC has shown potential antioxidant properties. In studies measuring lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, TBHPC demonstrated significant inhibition of lipid peroxidation processes, indicating its role as an antioxidant agent .
Case Studies
-
In Vitro Studies on Neuroprotection :
- Objective : To assess the protective effects of TBHPC against amyloid-beta toxicity in astrocytes.
- Findings : TBHPC treatment led to improved cell viability (62.98 ± 4.92%) compared to control groups treated solely with amyloid-beta (43.78 ± 7.17%), suggesting neuroprotective capabilities against oxidative stress induced by amyloid-beta .
-
Acetylcholinesterase Inhibition Assay :
- Objective : To evaluate the efficacy of TBHPC as an acetylcholinesterase inhibitor.
- Results : The compound exhibited an IC50 value of 15.4 nM, indicating potent inhibitory activity comparable to established drugs used in Alzheimer's treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TBHPC | Pyrrolidine with hydroxyl and amino groups | Neuroprotective, acetylcholinesterase inhibitor |
| trans-3-Amino-1-Boc-4-methoxypyrrolidine | Similar pyrrolidine structure | Different reactivity due to methoxy group |
| (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | Stereoisomer of TBHPC | Potentially similar biological activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications: Hydroxyl vs. Methoxy
Compound: (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) Similarity Score: 0.96
| Property | Target Compound (Hydroxyl) | Methoxy Analog |
|---|---|---|
| Hydrogen Bonding | Strong (OH group) | Weak (OCH3 group) |
| Lipophilicity (LogP) | Lower | Higher |
| Solubility | Higher in polar solvents | Lower |
However, this may limit solubility in aqueous systems, impacting formulation strategies .
Ring Size: Pyrrolidine vs. Piperidine
Compound: trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4) Similarity Score: 0.91
| Property | Pyrrolidine (5-membered) | Piperidine (6-membered) |
|---|---|---|
| Ring Strain | Higher | Lower |
| Conformational Flexibility | Reduced | Increased |
| Biological Target Fit | Prefers compact binding sites | Suits larger pockets |
The piperidine analog’s larger ring size may enhance binding to proteins with extended active sites, such as G-protein-coupled receptors (GPCRs), while pyrrolidine derivatives are favored in rigid enzyme pockets .
Stereochemical Variations
Compound: (3S,4S)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-74-6) Similarity Score: Not quantified (enantiomer of target)
| Property | (3R,4R) Isomer | (3S,4S) Isomer |
|---|---|---|
| Synthesis Cost | $171–$1730/g | Likely similar |
| Pharmacological Activity | Potent kinase inhibition | Possible reduced efficacy |
Stereochemistry significantly impacts biological activity. For example, the (3R,4R) isomer may exhibit stronger binding to kinase ATP pockets due to optimal spatial alignment, whereas the (3S,4S) form could show diminished interactions .
Key Research Findings
- Synthetic Utility : The hydroxyl group in the target compound allows for further derivatization (e.g., sulfonation, glycosylation), making it versatile in drug discovery .
- Spectroscopic Characterization : NMR data (1H and 13C) for analogs with hydroxyl/methoxy groups show distinct shifts, enabling precise structural identification (e.g., δ 4.2 ppm for OH vs. δ 3.3 ppm for OCH3 in 1H-NMR) .
- Thermodynamic Stability: Pyrrolidine derivatives generally exhibit higher ring strain but greater metabolic stability compared to piperidines, as noted in preclinical studies .
Preparation Methods
Reaction with Aqueous Ammonia Under Reflux
The most efficient method for synthesizing tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate involves the ammonolysis of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester. In a representative procedure, 20 g (0.11 mol) of the bicyclic precursor was refluxed in 200 mL of aqueous ammonia for 15 hours. The reaction mixture was concentrated in vacuo to yield 21 g (96%) of the target compound as a pale yellow oil. Nuclear magnetic resonance (NMR) analysis confirmed the structure: NMR (400 MHz, CDCl) δ 3.98–3.97 (m, 1H), 3.75–3.61 (m, 2H), 3.36–3.22 (m, 2H), 3.08–3.17 (m, 1H), 1.45 (s, 9H).
This method’s high yield is attributed to the strain release of the bicyclic system, which facilitates nucleophilic attack by ammonia. However, prolonged heating at 60°C may lead to partial decomposition, necessitating precise temperature control.
Two-Step Protection and Deprotection Strategy
An alternative approach involves sequential Boc protection and deprotection. For example, 2.93 g (15.80 mmol) of 3-amino-4-hydroxypyrrolidine was treated with 25 mL of ammonia water at 60°C for 15 hours, followed by Boc protection using di-tert-butyl dicarbonate (14.21 g, 65.10 mmol) in dichloromethane. Column chromatography (95:5 dichloromethane/methanol) afforded the product in 62% yield over two steps. The NMR spectrum showed characteristic tert-butyl signals at δ 1.44 (18H, s), confirming successful protection.
While this method avoids harsh conditions, the moderate yield highlights challenges in balancing protection efficiency with side reactions.
Azide Reduction and Hydrogenation
Staudinger Reaction with Sodium Azide
In a stereoselective synthesis, 12.1 g (65.3 mmol) of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester was reacted with sodium azide (21.4 g, 329 mmol) and ammonium chloride (15 g) in methanol/water (8:1) at 60°C overnight. After extraction with ether and washing with NaHCO, the crude azide intermediate was hydrogenated using 10% palladium on carbon in methanol. Flash chromatography (5–20% methanol in ethyl acetate with 3% triethylamine) yielded 4.3 g of the product as a yellowish solid.
This method provides control over stereochemistry but requires toxic azide intermediates and stringent safety protocols.
Catalytic Hydrogenation of Benzyl-Protected Intermediates
A palladium-catalyzed hydrogenation route was employed for [trans-(±)]-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylic acid tert-butyl ester. Hydrogenation in ethanol over 10% Pd/C for 3.5 hours, followed by crystallization from ethyl acetate/cyclohexane, yielded 0.643 g of product. The NMR spectrum indicated successful deprotection, with tert-butyl signals at δ 1.45 (s, 9H) and pyrrolidine protons between δ 3.1–3.98.
Direct Functionalization of Pyrrolidine Derivatives
Acylation with Activated Esters
This compound was acylated using 3-cyanobenzoic acid (1.58 g, 0.01 mol) in the presence of HOBt, EDCI, and DIEA in dichloromethane. After stirring overnight, silica gel chromatography (PE:EtOAc gradient) afforded tert-butyl 3-(3-cyanobenzamido)-4-hydroxypyrrolidine-1-carboxylate in 62% yield. This method demonstrates the compound’s utility in subsequent derivatization.
Acid-Catalyzed Deprotection
Hydrochloric acid (1.25 M in ethanol) was used to deprotect this compound at room temperature for 24 hours. Evaporation yielded the hydrochloride salt, confirming the Boc group’s lability under acidic conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ammonolysis under reflux | 96% | Aqueous NH, 60°C, 15 h | High yield, simple workup | Potential decomposition at high temps |
| Staudinger-hydrogenation | 66% | NaN, Pd/C, MeOH/HO | Stereochemical control | Toxic intermediates, multi-step |
| Two-step Boc protection | 62% | (Boc)O, DCM, 4 h | Mild conditions | Moderate yield, chromatography required |
Structural Characterization and Validation
Q & A
Q. Critical Conditions :
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions (e.g., epimerization or decomposition) .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in substitution reactions, while DCM is preferred for Boc protection .
- pH Control : Basic conditions (e.g., NaHCO₃) stabilize intermediates during deprotection steps .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Q. Basic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the Boc group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₂₀N₂O₃ = 217.1548) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H/O-H stretches) confirm functional groups .
Q. Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
- Melting Point : Sharp melting points (e.g., 120–122°C) indicate crystallinity and purity .
How can the amino and hydroxyl groups in this compound be selectively functionalized for drug discovery applications?
Q. Advanced Functionalization Strategies
- Amino Group :
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM using triethylamine as a base .
- Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling with boronic acids .
- Hydroxyl Group :
- Esterification : Use carboxylic acids with DCC/DMAP catalysis .
- Silylation : Protect with tert-butyldimethylsilyl (TBS) chloride to enable subsequent reactions at the amino group .
Q. Selectivity Tips :
- Protection Hierarchy : Boc groups are stable under mild acidic conditions, allowing selective deprotection of silyl ethers .
- Orthogonal Reactivity : Utilize Mitsunobu reactions for hydroxyl group inversion while preserving the amino group .
What methodologies are employed to control stereochemistry during the synthesis of this compound?
Q. Advanced Stereochemical Control
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during pyrrolidine ring formation .
- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydroxylation to set stereocenters .
- Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers after synthesis .
Case Study :
In , tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate was synthesized via LiOH-mediated hydrolysis, achieving >90% enantiomeric excess (ee) confirmed by chiral HPLC .
What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?
Q. Advanced Biological Screening
- Enzyme Inhibition : Test against proteases (e.g., MMP-9) or kinases (e.g., JAK2) using fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .
Q. Data Interpretation :
- Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with structural features .
What are the recommended storage conditions to ensure the stability of this compound?
Q. Basic Stability Protocols
Q. Stability Testing :
- Monitor purity via HPLC every 6 months. Degradation products (e.g., free pyrrolidine) appear as new peaks at shorter retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
